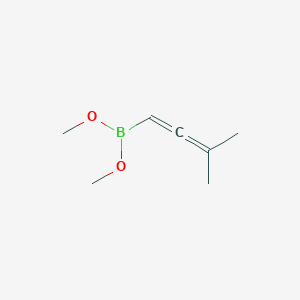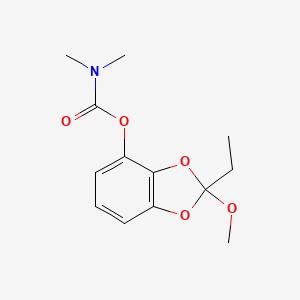![molecular formula C11H16N4OS B14587126 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide CAS No. 61280-12-4](/img/structure/B14587126.png)
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide is a chemical compound that features a pyrazine ring substituted with a pyrrolidine moiety and a carbothioamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide typically involves the reaction of pyrazine derivatives with pyrrolidine and thiocarbonyl compounds. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with 2-(Pyrrolidin-1-yl)ethanol under basic conditions to form the intermediate, which is then treated with thiocarbonyl reagents to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to amines.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学研究应用
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with biological receptors, while the carbothioamide group can form covalent bonds with nucleophilic sites in proteins. This dual interaction can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrazine derivatives: Compounds such as pyrazinamide and pyrazine-2-carboxamide.
Uniqueness
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide is unique due to the combination of the pyrrolidine and pyrazine rings with a carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
61280-12-4 |
|---|---|
分子式 |
C11H16N4OS |
分子量 |
252.34 g/mol |
IUPAC 名称 |
6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C11H16N4OS/c12-11(17)9-7-13-8-10(14-9)16-6-5-15-3-1-2-4-15/h7-8H,1-6H2,(H2,12,17) |
InChI 键 |
PRHNMGJBUDSAHA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOC2=NC(=CN=C2)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


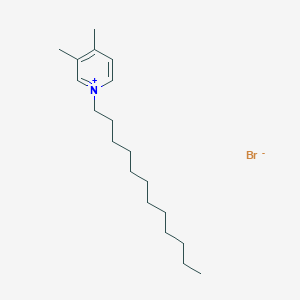
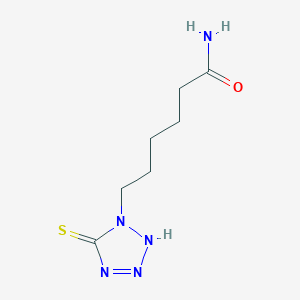


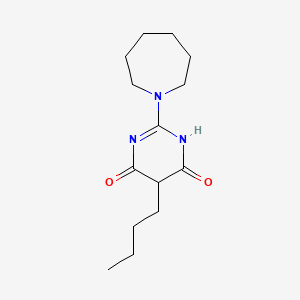
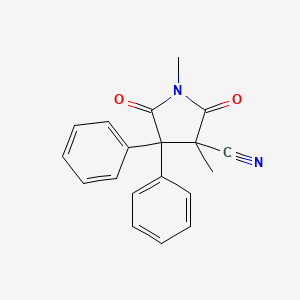
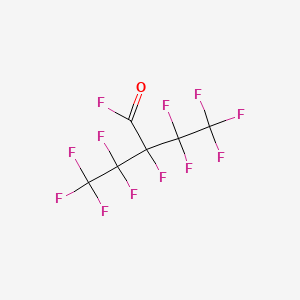
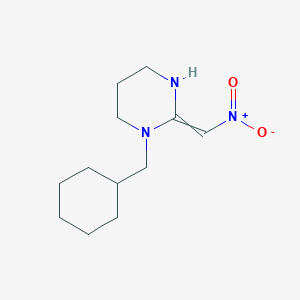
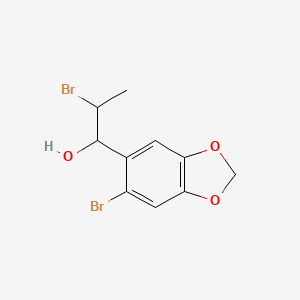
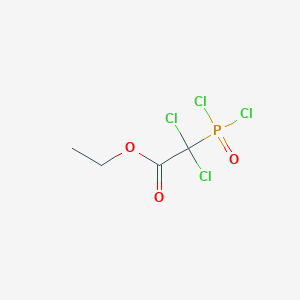
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
